N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their pharmaceutical and biological activity . The empirical formula of this compound is C9H7ClN2OS and it has a molecular weight of 226.68 .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involves dissolving compound 3 (0.001 mol) and an appropriate aromatic acid (0.001 mol) in phosphorus oxychloride and refluxing for 20 hours .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is in good agreement with elemental and spectral data . The structure of benzothiazole involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole compounds are known for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . They are synthesized in satisfactory yield and pharmacologically evaluated for these activities by known experimental models .Physical and Chemical Properties Analysis
The compound is a solid . It has a melting point of 254–256 °C . The compound’s SMILES string is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Scientific Research Applications
Synthesis and Characterization
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide derivatives exhibit a range of biological activities. A study by Zablotskaya et al. (2013) synthesized a series of new derivatives characterized by spectroscopy and mass spectrometry, revealing their psychotropic, anti-inflammatory, and cytotoxic properties. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, highlighting their potential in medical research and pharmaceutical applications (Zablotskaya et al., 2013).
Antimicrobial and Antitumor Activities
Research into N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide derivatives has shown promising results in antimicrobial and antitumor activities. Evren et al. (2020) synthesized novel derivatives and evaluated their antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents. Additionally, Dawbaa et al. (2021) synthesized new thiazole derivatives, including some with the N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide structure, which displayed significant antibacterial and anticandidal effects, as well as cytotoxic activity against certain cancer cell lines, suggesting a potential role in cancer therapy (Evren et al., 2020); (Dawbaa et al., 2021).
Corrosion Inhibition
The benzothiazole derivatives, including those with the N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide structure, have been studied for their corrosion inhibiting effects. Hu et al. (2016) investigated two benzothiazole derivatives for their corrosion inhibition efficiency on steel in a 1 M HCl solution, demonstrating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Luminescent Properties
Benzothiazole derivatives, including N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide, have been explored for their luminescent properties. Lu et al. (2017) prepared benzothiazole derivatives and investigated their luminescence, showing potential applications in the development of white-light emitting devices (Lu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Similar compounds have been found to have anti-inflammatory and analgesic activities , suggesting that the compound may interact with proteins involved in these processes.
Mode of Action
The exact mode of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide It’s known that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, a protein involved in bacterial cell division . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential targets and mode of action, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as bacterial cell division .
Result of Action
The molecular and cellular effects of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential mode of action, it can be inferred that the compound may lead to changes in the function of its targets, potentially resulting in anti-inflammatory and analgesic effects, as well as inhibition of bacterial cell division .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDHOFKWWDHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.